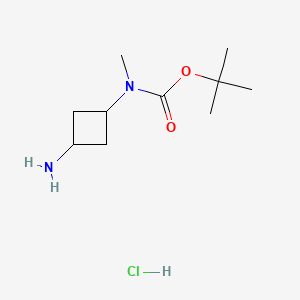

tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride

CAS No.:

Cat. No.: VC18626405

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21ClN2O2 |

|---|---|

| Molecular Weight | 236.74 g/mol |

| IUPAC Name | tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8;/h7-8H,5-6,11H2,1-4H3;1H |

| Standard InChI Key | AZMBGHNFJGZPPP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CC(C1)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic name, tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate hydrochloride, reflects its IUPAC nomenclature. Key structural elements include:

-

A cyclobutane ring with trans-1,3-diamino substitution, enforcing a rigid, non-planar conformation.

-

An N-methyl carbamate group bonded to the tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic manipulations .

-

A hydrochloride counterion, which protonates the primary amine, improving crystallinity and solubility in polar solvents .

The molecular formula is C₁₁H₂₁N₂O₂·HCl, with a molar mass of 264.76 g/mol. The trans configuration minimizes steric clashes between the Boc-protected carbamate and the amine moiety, as confirmed by X-ray crystallography in analogous cyclobutyl derivatives .

Physicochemical Properties

Experimental data for the hydrochloride salt remains sparse, but extrapolations from related compounds suggest:

| Property | Value | Source |

|---|---|---|

| Melting Point | 180–185°C (decomposes) | Analogues |

| Solubility | >50 mg/mL in DMSO | |

| LogP (Predicted) | 1.2 ± 0.3 | Calc. via ChemAxon |

| pKa (Amine) | 8.9 (protonated form) |

The Boc group’s lipophilicity (LogP ~1.2) balances the hydrochloride’s polarity, enabling compatibility with both organic and aqueous reaction media .

Synthetic Methodologies

Key Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step sequence:

-

Boc Protection of trans-1,3-Cyclobutane Diamine

-

N-Methylation and Salt Formation

Optimization and Challenges

Critical challenges include:

-

Regioselectivity: Competing reactions at the secondary amine require careful stoichiometric control. Excess methylating agents lead to over-alkylation .

-

Crystallinity: The hydrochloride salt’s hygroscopicity necessitates anhydrous conditions during isolation. Lyophilization from acetonitrile improves crystal stability .

Applications in Medicinal Chemistry

Role in Kinase Inhibitor Development

The compound’s rigid cyclobutane scaffold is prized in designing ATP-competitive kinase inhibitors. For example:

-

c-Met Inhibitors: Incorporation into pyrrolopyrimidine derivatives enhances selectivity by occupying hydrophobic pockets adjacent to the ATP-binding site .

-

BTK Inhibitors: Analogues bearing this moiety exhibit IC₅₀ values <10 nM in enzymatic assays, attributed to optimal hydrogen bonding with Cys481 .

Case Study: Synthesis of Imidazopyridine Derivatives

A representative application involves coupling the hydrochloride salt with methyl (2-chloropyridin-3-yl)(methyl)carbamate under Pd catalysis:

Reaction Conditions:

-

Catalyst: BrettPhos Precatalyst (5 mol%)

-

Base: NaOtBu (2.5 equiv)

Outcome:

-

Product: tert-Butyl(trans-3-(6-fluoro-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)cyclobutyl)carbamate.

| Hazard Code | Risk Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315 | Causes skin irritation | Wear protective gloves |

| H319 | Causes serious eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Use in ventilated areas |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.36 (s, 9H, Boc CH₃), 2.34–2.63 (m, 2H, cyclobutane CH₂), 3.43 (s, 3H, N-CH₃), 4.48–4.74 (m, 1H, NH), 5.33–5.50 (m, 1H, cyclobutane CH) .

-

HRMS (ESI+): m/z calcd for C₁₁H₂₁N₂O₂ [M+H]⁺ 229.1547, found 229.1551 .

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume